Product packaging for OxathiolanT-(-)-alpha(Cat. No.:CAS No. 149819-46-5)

OxathiolanT-(-)-alpha

Cat. No.: B12763504
CAS No.: 149819-46-5
M. Wt: 244.27 g/mol
InChI Key: GCMLYCFXOXELDY-BQBZGAKWSA-N
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Description

OxathiolanT-(-)-alpha is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O4S B12763504 OxathiolanT-(-)-alpha CAS No. 149819-46-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149819-46-5

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m0/s1

InChI Key

GCMLYCFXOXELDY-BQBZGAKWSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2CS[C@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CSC(O2)CO

Origin of Product

United States

Chiral Oxathiolane Systems: Fundamental Considerations and Stereochemical Insights

Structural Principles of Chiral Oxathiolane Scaffolds

The fundamental structure of a chiral oxathiolane is defined by its five-membered ring. ontosight.ai Unlike aromatic rings, the oxathiolane ring is non-planar and puckered, a feature that minimizes torsional and angle strain. The geometry of the ring, including bond lengths and bond angles, is influenced by the nature and position of substituents, as well as the oxidation state of the sulfur atom.

For instance, X-ray crystallographic studies of oxathiolane derivatives have provided precise data on their solid-state structures. In one example, the X-ray structure of the major trans diastereomer of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide revealed an internal angle at the sulfur atom of just 93.8°. researchgate.net The presence of substituents and their electronic or steric properties can lead to subtle but significant alterations in the ring's geometry. The inherent chirality arises from the tetrahedral nature of the substituted carbon atoms within the ring, making the precise three-dimensional arrangement of atoms a critical aspect of its chemical identity.

Table 1: Representative Structural Data for an Oxathiolane Derivative

ParameterValueCompoundReference
Internal C-S-C Bond Angle93.8°trans-2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide researchgate.net

Conformational Analysis of Chiral Oxathiolane Rings

Due to their non-planar nature, five-membered rings like oxathiolane adopt puckered conformations. acs.orgnih.gov The conformational landscape of the oxathiolane ring is typically described by two principal, low-energy forms: the envelope conformation and the twist (or half-chair) conformation. researchgate.netuzh.ch

In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom (the "flap") is out of the plane. This can be either the oxygen or the sulfur atom. researchgate.netuzh.ch For example, NMR data and X-ray analysis have shown that some 2,4-disubstituted 1,3-oxathiolanes and their S,S-dioxides adopt a slightly distorted envelope conformation, often with the oxygen atom at the flap position. researchgate.net The twist or half-chair conformation involves two adjacent atoms being displaced on opposite sides of the plane formed by the other three atoms. uzh.ch

The interconversion between these conformations can occur via a low-energy process known as pseudorotation. acs.orgresearchgate.net However, in some substituted oxathiolane systems, pseudorotation appears to be restricted, and the ring may be locked into a single preferred conformation. researchgate.net The analysis of these conformations is often aided by computational methods and spectroscopic techniques like NMR. researchgate.netacs.org The Cremer–Pople puckering coordinates are a set of parameters used to quantitatively describe the shape of any N-membered ring, providing a detailed map of the conformational space. acs.orgnih.govresearchgate.net

Table 2: Common Conformations of the 1,3-Oxathiolane (B1218472) Ring

ConformationDescriptionObserved InReference
Envelope (O-flap)Four atoms are coplanar, with the Oxygen atom out of the plane.2,4-disubstituted 1,3-oxathiolanes, 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide researchgate.net
Envelope (C-flap)Four atoms are coplanar, with a Carbon atom out of the plane.(2S,5R)-2-substituted-1,3-oxathiolane derivative uzh.ch
Twist / Half-ChairTwo adjacent atoms are on opposite sides of a plane formed by the other three.(2S,5S)-2-substituted-1,3-oxathiolane derivative uzh.ch

Stereoisomerism and Chirality in Oxathiolane Derivatives

Chirality is a defining feature of many substituted oxathiolanes. The presence of one or more stereocenters—typically the carbon atoms at positions 2, 4, and/or 5—gives rise to stereoisomers. beilstein-journals.org A structure with n stereocenters can theoretically have up to 2n different stereoisomers. libretexts.org These isomers can be either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). libretexts.org

The relative orientation of substituents on the oxathiolane ring is often described using cis and trans nomenclature. researchgate.netacs.orgontosight.ai For example, in a 2,5-disubstituted oxathiolane, the cis isomer has both substituents on the same side of the ring plane, while the trans isomer has them on opposite sides. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) system.

The control of stereochemistry during the synthesis of oxathiolane derivatives is a significant challenge and a major focus of research, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. beilstein-journals.orgnih.gov Methods to achieve this control include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. beilstein-journals.orgacs.orgresearchgate.net For example, enzyme-catalyzed dynamic kinetic resolution has been effectively used to synthesize key 1,3-oxathiolane intermediates for antiviral drugs, where enzymes like Candida antarctica lipase (B570770) B (CAL B) and subtilisin Carlsberg (STS) show high selectivity for the formation of specific trans-1,3-oxathiolane stereoisomers. acs.org The separation and identification of these stereoisomers are typically accomplished using techniques like chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net

Advanced Synthetic Methodologies for Enantiopure Oxathiolanes

Asymmetric Synthetic Routes to Chiral Oxathiolane Rings

The creation of chiral oxathiolane rings with high enantiopurity is paramount. Asymmetric synthesis provides a direct pathway to these desired enantiomers, bypassing the need for resolving racemic mixtures. beilstein-journals.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. One notable approach is the triflic acid (TfOH)-catalyzed [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates. researchgate.netresearchgate.net This metal- and additive-free method yields highly substituted 1,3-oxathiolane-2-imines with high Z-selectivity and is scalable to the gram level. researchgate.net The reaction proceeds through a chemoselective cleavage of the C-O bond in the oxirane. researchgate.netresearchgate.net

Another significant organocatalytic strategy involves the cycloaddition of epoxides and carbon disulfide. Six-membered cyclic amidines have been shown to be effective catalysts for this reaction, producing 1,3-oxathiolane-2-thiones in high yields under mild conditions, such as ambient temperature and atmospheric pressure. thieme-connect.com More recently, a novel hydrogen bond donor (HBD) organocatalyst, an aminocyclopropenium ion pair, has been developed for the same transformation. rsc.orgnih.gov This bifunctional catalyst uses its HBD cation to activate the epoxide and stabilize anionic intermediates, while the weakly coordinated iodide anion acts as a nucleophile to open the epoxide ring. rsc.orgnih.gov This system achieves high conversion and selectivity under solvent-free conditions at 25 °C. rsc.org

The reaction between epoxides and carbon disulfide is a primary route to 1,3-oxathiolane-2-thiones. acs.org Various catalytic systems have been developed to enhance the efficiency and selectivity of this transformation.

A bimetallic aluminum(salen) complex, [Al(salen)]₂O, used in conjunction with a co-catalyst like tetrabutylammonium (B224687) bromide, effectively catalyzes the reaction. acs.orgnih.gov A notable feature of this system is its temperature-dependent selectivity: at 50 °C, the reaction primarily yields 1,3-oxathiolane-2-thiones, whereas at 90 °C, the main products are 1,3-dithiolane-2-thiones. acs.orgnih.gov

Organocatalysts also show high efficacy. Disodium bis-benzimidazolate salts have been designed as multifunctional catalysts that selectively produce 1,3-oxathiolane-2-thiones. researchgate.net These catalysts have demonstrated higher conversion rates in shorter reaction times compared to some metal-based systems under similar conditions. researchgate.net

Table 1: Comparison of Catalytic Systems for the Synthesis of 1,3-Oxathiolane-2-thiones from Epoxides and CS₂
Catalyst SystemEpoxide SubstrateConditionsConversion (%)Selectivity (%)Reference
[Al(salen)]₂O / TBABr1,2-Epoxy-3-phenoxypropane50 °C, 16 h97High for oxathiolane-2-thione acs.orgresearchgate.net
Cyclic Amidine (1a)Glycidyl methacrylate (B99206) (2b)25 °C, 24 h, Toluene93 (Yield)High for oxathiolane-2-thione thieme-connect.com
Disodium bis-benzimidazolate (BBE-Me)1,2-Epoxy-3-phenoxypropaneSolvent-free, 2.5 h10099 researchgate.net
Aminocyclopropenium Iodide (C5·I)Various epoxides25 °C, 6 h, Solvent-freeHighHigh rsc.org

A highly innovative and cost-effective route for constructing the oxathiolane ring utilizes sulfenyl chloride chemistry, developed from inexpensive, widely available starting materials like chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate. nih.govacs.orgchemrxiv.orgsemanticscholar.orgresearchgate.net This "supply-centered synthesis" approach provides a robust platform for producing key oxathiolane intermediates. acs.orgchemrxiv.org

The process begins with the creation of a suitable thiol ester, for example, from thioglycolic acid. acs.org This thiol is then treated with sulfuryl chloride to generate a sulfenyl chloride. nih.govacs.org This reactive intermediate is subsequently used to forge a sulfur-carbon bond by reacting with vinyl acetate. nih.govacs.org A key advantage of this method is that excess sulfuryl chloride can concurrently chlorinate the ester at the α-position, establishing all necessary oxidation states in one sequence. nih.govacs.orgsemanticscholar.org The resulting dichlorinated intermediate is then cyclized in water to form the desired oxathiolane ring. nih.govacs.org Optimization of the ring-closure step revealed that maintaining the pH between 3 and 4 is crucial for achieving high yields, which can be improved from a modest 42% to 69%. acs.orgsemanticscholar.org

Table 2: Optimization of Dichlorinated Intermediate (10) Synthesis
EntrySolventTemperature (°C)Yield (%)Reference
1DCM-20 to rt75 semanticscholar.org
2DCM-78 to rt88 semanticscholar.org
3Toluene-20 to rt>95 semanticscholar.org

The final ring-closing step is often critical for establishing the stereochemistry of the oxathiolane. One strategy involves the reaction of steroidal epoxides with thioacetamide (B46855) in the presence of lithium bromide. niscpr.res.in This reaction proceeds via a double Sₙ2 inversion mechanism on the epoxide ring, leading to the selective formation of cis-1,3-oxathiolanes. niscpr.res.in

In other systems, stereoselectivity is governed by chelation control. The use of appropriate Lewis acids can lead to the formation of a complex with an oxathiolane intermediate through in situ chelation. beilstein-journals.org This complex then directs the stereochemical outcome of subsequent reactions, such as N-glycosylation. beilstein-journals.org Another approach involves a stepwise ring closing of a protected hemithioacetal. semanticscholar.org The stereochemistry of the final product can also be determined by the configuration of precursors, as seen in methods using lactic acid derivatives to generate both enantiomers of oxathiolane precursors. nih.govbeilstein-journals.org

Utilization of Chiral Auxiliaries in Oxathiolane Synthesis

Chiral auxiliaries are indispensable for controlling stereochemistry during the synthesis of enantiopure compounds. They are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they are removed.

L-menthol is a widely used and highly effective chiral auxiliary in the synthesis of enantiopure oxathiolanes, particularly for intermediates of antiviral drugs. nih.govresearchgate.net Its primary role is to control the stereochemical outcome of a dynamic kinetic resolution (DKR). semanticscholar.orgresearchgate.net This process is powerfully driven to completion by the selective crystallization of a single, desired diastereomer from the reaction mixture. semanticscholar.orgresearchgate.net

One of the most common industrial methods involves the condensation of 1,4-dithiane-2,5-diol (B140307) with L-menthol glyoxylate. acs.org An alternative and more recent approach is the direct esterification of thioglycolic acid with L-menthol, which can be achieved in high yield (98%). nih.govresearchgate.net The resulting menthyl ester is then utilized in methodologies like the sulfenyl chloride route described previously. nih.govsemanticscholar.org

The presence of the L-menthyl ester group can also provide anchimeric assistance in subsequent steps. During N-glycosylation, the ester function can stabilize a transient oxonium ion, leading to excellent β-selectivity in the coupling of the nucleobase. nih.gov This strategy allows for the configuration of both proximal and remote stereocenters to be controlled effectively. nih.gov

Lactic Acid Derivatives as Chiral Directing Groups

A novel and economical approach to establishing the stereochemistry of the oxathiolane ring involves the use of lactic acid derivatives. vcu.eduacs.org This method utilizes an inexpensive and readily available lactic acid derivative which serves a dual role: it activates the anomeric center of the carbohydrate for N-glycosylation and simultaneously transfers stereochemical information to the substrate. vcu.eduacs.org

Researchers at the Medicines for All Institute developed a method where an (R)-lactic acid derivative was used to facilitate the formation of a specific enantiomer of an oxathiolane precursor. nih.gov The process involved the acylation of the oxathiolane with sodium (R)-2-methoxypropanoate. nih.gov This specific acylation, followed by selective recrystallization, resulted in a single isomer with a high diastereomeric ratio (50:1). nih.gov The use of lactic acid derivatives provides a pathway to both enantiomers of oxathiolane precursors, making it a versatile strategy. nih.gov For instance, employing an (S)-lactic acid derivative leads to the opposite enantiomer. nih.gov

This strategy of using an anomeric acylation with a lactic acid derivative effectively controls both the proximal and remote stereochemistry of the oxathiolane ring system. acs.org The nucleating ability of the acyl group also facilitates the isolation of the desired product in high purity. acs.org

Table 1: Impact of Lactic Acid Derivatives as Chiral Auxiliaries

Lactic Acid DerivativeResulting Oxathiolane ConfigurationKey OutcomeReference
(R)-lactic acid derivativeLeads to the desired enantiomer for certain antiviral syntheses.Facilitates the formation of the target stereoisomer. nih.gov
(S)-lactic acid derivativeResults in the opposite enantiomer.Provides access to the other enantiomer of the oxathiolane precursor. nih.gov
Sodium (R)-2-methoxypropanoateAcylates the oxathiolane, leading to a single isomer after recrystallization.Achieves a high diastereomeric ratio (50:1). nih.gov

Amino Acid-Derived Chiral Precursors

Amino acids serve as a valuable chiral pool for the synthesis of enantiomerically pure compounds. In the context of oxathiolanes, chiral mercapto alcohols derived from amino acids like S-leucine can be used to form chiral 2,4-disubstituted 1,3-oxathiolanes. researchgate.netst-andrews.ac.uk The inherent chirality of the amino acid is transferred to the oxathiolane ring, directing the stereochemical outcome of the synthesis.

One documented synthesis involves the use of a chiral mercapto alcohol derived from S-leucine to create three distinct chiral 2,4-disubstituted 1,3-oxathiolanes. st-andrews.ac.uk This demonstrates the utility of amino acid derivatives in generating stereochemically defined heterocyclic systems. The stereogenic center derived from the amino acid influences the spatial arrangement of the substituents on the newly formed oxathiolane ring.

Resolution Techniques for Oxathiolane Enantiomers

Resolution techniques are essential for separating racemic mixtures of oxathiolane enantiomers to obtain the desired stereoisomer. Both chemical and enzymatic methods have been successfully employed.

Chemical Resolution Methods

Chemical resolution involves the use of a chiral resolving agent to convert the enantiomers into diastereomers, which can then be separated based on their different physical properties, such as solubility.

One practical and efficient method for the resolution of a racemic cis-oxathiolane (B17513) involves the use of (+)-menthyl chloroformate as a resolving agent. tandfonline.com In this process, the racemic mixture is first acetylated. The resulting N-acetylated compound then reacts with (+)-menthyl chloroformate to form a mixture of two diastereomers. tandfonline.com These diastereomers can be effectively separated by a single recrystallization from methanol. tandfonline.com Subsequent deprotection of the separated diastereomers yields the individual enantiomers with high optical purity. tandfonline.com In contrast, (-)-camphanic acid chloride was found to be ineffective for this particular resolution. tandfonline.com

Another approach involves crystallization-induced dynamic kinetic resolution. This method has been used to obtain optically pure hydroxyoxathiolane, a key intermediate in some syntheses. semanticscholar.orgacs.org In this process, a chiral auxiliary, such as menthol, controls the stereochemical outcome, and the resolution is driven to completion by the selective crystallization of a single isomer from the solution. semanticscholar.orgacs.org

Enzymatic Resolution and Dynamic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally friendly alternative for resolving oxathiolane enantiomers. These methods take advantage of the stereoselectivity of enzymes, such as lipases, to catalyze reactions on only one enantiomer of a racemic mixture. google.com

Enzymatic Kinetic Resolution:

This technique is widely used to resolve racemic oxathiolane intermediates. For example, a racemic oxathiolane propionate (B1217596) derivative can be resolved using Mucor miehei lipase (B570770), which selectively acts on one enantiomer, leaving the other as the residual, enantioenriched substrate. nih.gov Similarly, Pseudomonas fluorescens lipase has been used for the enzymatic resolution of an acetoxy sulfide (B99878) intermediate, yielding a chiral acetoxy sulfide that can be cyclized to the desired oxathiolane. nih.gov

A process for resolving a racemic mixture of nucleoside enantiomers can involve exposing the mixture to an enzyme that preferentially catalyzes a reaction in one of the enantiomers. google.com Enzymes like esterases (e.g., pig liver esterase), lipases (e.g., porcine pancreatic lipase, Amano PS-800 lipase), subtilisin, and α-chymotrypsin can be used to hydrolyze esters of one enantiomer, allowing for separation. google.com

Dynamic Kinetic Resolution (DKR):

DKR is a more advanced technique that can theoretically convert a racemic mixture into a single enantiomer with a 100% yield. This is achieved by combining a fast and reversible racemization of the starting material with a highly enantioselective enzymatic reaction.

Several DKR protocols have been developed for the synthesis of enantiopure oxathiolanes:

Lipase-Catalyzed DKR: Candida antarctica lipase B (CALB) and surfactant-treated subtilisin Carlsberg (STS) have been used in DKR processes. acs.orgrsc.org By taking advantage of the dynamic formation of hemithioacetals, these enzymes can catalyze the asymmetric formation of 1,3-oxathiolane (B1218472) derivatives. acs.org Interestingly, the choice of enzyme can control the stereochemical outcome, allowing for the synthesis of either enantiomer of the oxathiolane precursor. acs.orgrsc.org

One-Pot Enzymatic Synthesis: A one-pot dynamic covalent kinetic resolution has been developed using Trichosporon laibachii lipase. acs.org This process combines a reversible hemithioacetal transformation with an enantioselective lactonization to produce an enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)ethyl benzoate (B1203000) with high conversion (99.6%), yield (97.3%), and enantiomeric excess (96.5%). acs.org

Whole-Cell Biocatalysis: Whole cells of Klebsiella oxytoca have been used as a catalyst for the enantioselective resolution of a racemic oxathiolane substrate. researchgate.net This method is notable for occurring in a single-phase aqueous system, aligning with the principles of green chemistry. researchgate.net

Table 2: Enzymatic Resolution of Oxathiolane Derivatives

EnzymeMethodSubstrateOutcomeReference
Mucor miehei lipaseKinetic ResolutionRacemic oxathiolane propionate derivativeProvides the (-)-enantiomer as the residual substrate. nih.gov
Pseudomonas fluorescens lipaseKinetic ResolutionRacemic acetoxy sulfideYields a chiral acetoxy sulfide intermediate. nih.gov
Candida antarctica lipase B (CALB)Dynamic Kinetic ResolutionHemithioacetal intermediateAsymmetric formation of 1,3-oxathiolane derivatives. acs.orgrsc.org
Surfactant-treated subtilisin Carlsberg (STS)Dynamic Kinetic ResolutionHemithioacetal intermediateFlexible stereocontrol, providing access to either enantiomer. acs.org
Trichosporon laibachii lipaseDynamic Covalent Kinetic Resolution2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol, phenyl acetateEnantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)ethyl benzoate (96.5% ee). acs.org
Klebsiella oxytoca (whole cell)Enantioselective ResolutionRacemic oxathiolane substrateEnantiomeric excess of 99.9% in an aqueous system. researchgate.net

Oxidation Reactions Leading to Oxathiolane S-Oxides and S,S-Dioxides

The sulfur atom in the oxathiolane ring can be oxidized to form the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). These oxidation reactions can introduce new chiral centers and alter the chemical reactivity of the molecule.

The oxidation of chiral 2,4-disubstituted 1,3-oxathiolanes, derived from amino acids, has been studied. researchgate.netst-andrews.ac.uk Oxidation of these oxathiolanes can produce both the S-oxide and the S,S-dioxide. st-andrews.ac.uk The resulting cis and trans isomers of the sulfoxides can be characterized by ¹H NMR, and it has been observed that thermal epimerization at the C-2 position is possible at the sulfoxide (B87167) oxidation state. st-andrews.ac.ukresearchgate.net

The X-ray structure of the major trans diastereomer of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide reveals an envelope conformation with the oxygen atom at the flap and a small internal angle at the sulfur atom (93.8°). st-andrews.ac.uk Upon flash vacuum pyrolysis at 700°C, this sulfone fragments to produce SO₂, benzaldehyde, and 4-methylpent-1-ene. st-andrews.ac.ukresearchgate.net

Potassium permanganate (B83412) is a common oxidizing agent used for the conversion of sulfides to sulfones. acs.org The oxidation of 2-benzyl-1,3-oxathiolane to its corresponding sulfoxide and sulfone has been documented, with the structures and conformations examined by ¹H NMR and X-ray crystallography, respectively. researchgate.nettandfonline.com

Mechanistic Elucidation of Oxathiolane Transformations

Nucleophilic Ring Opening Reactions of Oxathiolanes

The oxathiolane ring, while generally more stable than its three-membered epoxide analogue, can undergo nucleophilic ring-opening reactions, particularly when activated. The reaction mechanism is often analogous to the SN2 pathway, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-heteroatom bond. chemistrysteps.com The regioselectivity of the attack is influenced by steric and electronic factors on the oxathiolane ring.

In the synthesis of 1,3-oxathiolane-2-thiones from oxiranes and carbon disulfide, a proposed mechanism involves the nucleophilic attack of an intermediate on the oxirane ring. organic-chemistry.org This highlights a key reaction type where an epoxide is opened by a sulfur-containing nucleophile to form a new ring, a process that is mechanistically related to the ring-opening of an existing oxathiolane by an external nucleophile. The driving force for such reactions is often the relief of ring strain, although oxathiolanes are significantly less strained than epoxides. chemistrysteps.comlibretexts.org

Acid catalysis can facilitate ring-opening by protonating one of the heteroatoms, making it a better leaving group and activating the ring towards even weak nucleophiles. libretexts.org For instance, the synthesis of an oxathiolane intermediate for antiviral drugs involves an acid-catalyzed cyclization that proceeds via a proposed mechanism involving the hydrolysis of an acetate (B1210297), formation of an aldehyde, and subsequent ring closure, a process that is reversible under acidic conditions and involves nucleophilic attack. nih.govacs.org

Base-Catalyzed Rearrangements of Oxathiolane Sulfoxides

The presence of a sulfoxide (B87167) group on the oxathiolane ring introduces significant reactivity, particularly in the presence of a base. The stereochemistry of the sulfoxide and the strength of the base are critical factors that determine the reaction pathway, which can lead to sigmatropic rearrangements or elimination reactions. researchgate.net

1,3-Oxathiolane (B1218472) sulfoxides can undergo researchgate.nettandfonline.com-sigmatropic rearrangements, a type of pericyclic reaction that proceeds through a five-membered cyclic transition state. nih.govuh.edu This process is reversible and involves the conversion of an allylic sulfoxide to an allylic sulfenate. nih.gov In the context of 1,3-oxathiolane sulfoxides, the reaction is initiated by the abstraction of a proton adjacent to the sulfoxide group or a carbonyl group on a substituent. researchgate.net

The stereochemistry of the sulfoxide plays a crucial role. For example, in the presence of a weak base like triethylamine, (Z)-sulfoxides readily undergo a sigmatropic rearrangement to form a sulfenic acid intermediate. researchgate.net In contrast, the corresponding (E)-sulfoxide is often recovered unchanged because the reverse researchgate.nettandfonline.com-sigmatropic rearrangement of the sulfenic acid intermediate is favored. researchgate.net Triethylamine is believed to facilitate the reaction by promoting charge separation in the transition state.

SubstrateBaseConditionOutcomeReference
(Z)-1,3-Oxathiolane Sulfoxide (8)TriethylamineRoom TemperatureThiolsulfinate (10) via sulfenic acid intermediate researchgate.net
(E)-1,3-Oxathiolane Sulfoxide (9)TriethylamineReflux in Ethyl AcetateStarting material recovered researchgate.net

This table illustrates the differing reactivity of (Z) and (E) sulfoxide isomers under weak base catalysis.

In the presence of a strong base, such as potassium hydroxide, elimination reactions become the predominant pathway, outcompeting the sigmatropic rearrangement. This pathway involves the deprotonation of an activated hydrogen on the carbon adjacent to a carbonyl group, leading to the formation of sulfenic acid intermediates. researchgate.net Unlike the more subtle catalytic role of weak bases in sigmatropic shifts, strong bases promote a direct elimination mechanism.

Under these strongly alkaline conditions, both (Z)- and (E)-sulfoxides can react to yield a mixture of products, including disulfides and sulfinic acids. The formation of these products is indicative of a complex reaction cascade initiated by the elimination step. The isolation of an isomeric disulfide has been used as evidence for the formation of a transient sulfenic acid intermediate during the reaction. researchgate.net

Sulfenic acids (RSOH) are key transient intermediates in both the sigmatropic rearrangement and elimination reactions of oxathiolane sulfoxides. nih.govnih.gov These species are generally unstable and highly reactive. researchgate.net Their fate depends on the specific structure of the intermediate and the reaction conditions.

IntermediateFormation PathwaySubsequent ReactionProductReference
Sulfenic Acid (2)Sigmatropic Rearrangement of (Z)-Sulfoxide (8)DimerizationThiolsulfinate (10) researchgate.net
Sulfenic Acid (4)Sigmatropic Rearrangement of (E)-Sulfoxide (9)Sigmatropic Ring Closure(E)-Sulfoxide (9) researchgate.net
Sulfenic Acids (2a, 18)Elimination from Sulfoxides (8a, 9a)Dimerization/DisproportionationDisulfides (12, 14), Sulfinic Acid (13)

This table summarizes the fate of sulfenic acid intermediates generated from different oxathiolane sulfoxide precursors and reaction pathways.

Acid-Catalyzed Transformations of Oxathiolane Derivatives

Acid catalysts can significantly influence the transformations of oxathiolane derivatives. In the synthesis of an oxathiolane intermediate, hydrochloric acid (HCl) was found to be a crucial catalyst for the transesterification and subsequent ring-closing steps. nih.govacs.org The proposed mechanism involves the acid-catalyzed hydrolysis of an acetate group to generate an aldehyde, followed by hydrolysis of an α-chloride and ring closure. nih.govresearchgate.net The reaction slows considerably in the absence of the acid catalyst. nih.govacs.org

Under acidic conditions, cis and trans sulfoxides can exhibit different reactivity. For instance, in the presence of an acid catalyst, certain cis sulfoxides can rearrange to form dihydro-1,4-dithiins in quantitative yields, while the corresponding trans sulfoxides may yield a mixture of products. tandfonline.com The acid likely facilitates the reaction by protonating the sulfoxide oxygen, promoting the formation of a sulfenic acid intermediate, which then undergoes cyclization. tandfonline.com

Cycloaddition Reactions Involving Oxathiolane Precursors

While rearrangements and ring-openings are common, the oxathiolane framework can also be constructed via cycloaddition-type reactions. The synthesis of 1,3-oxathiolanes from aldehydes or ketones and 2-mercaptoethanol (B42355) is a classic example of a condensation reaction that forms the heterocyclic ring. researchgate.net More advanced strategies utilize different precursors.

One synthetic route to an important oxathiolane intermediate involves the use of sulfenyl chloride chemistry. nih.gov In this process, a thiol ester is reacted with sulfuryl chloride to generate a sulfenyl chloride, which then reacts with vinyl acetate to construct a key sulfur-carbon bond. This is followed by an α-chlorination and subsequent cyclization in water to form the oxathiolane ring. nih.govnih.gov Although not a formal cycloaddition, this sequence assembles the ring from acyclic precursors in a convergent manner. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a major tool for synthesizing six-membered rings and can be adapted to form heterocyclic systems, providing a potential, though less commonly cited, route to oxathiolane-related structures. pageplace.demdpi.com

[3+2] Cycloaddition Pathways

The [3+2] cycloaddition (32CA) reaction is a powerful method for constructing five-membered heterocyclic rings, including the oxathiolane core. nih.gov This type of reaction involves the covalent combination of a three-atom component (TAC) with an unsaturated substrate that contributes two atoms. nih.gov In the context of oxathiolane synthesis, this pathway provides a direct route to the heterocyclic structure.

A notable example is the [3+2] cycloaddition of thioketones with acetylenedicarboxylic acid to generate 1,3-oxathiolan-5-ones. researchgate.net The mechanism of 32CA reactions has been extensively studied using computational methods like Molecular Electron Density Theory (MEDT). nih.govrsc.org These studies help in understanding the reaction mechanism, regioselectivity, and stereoselectivity. rsc.org The reaction often proceeds through a one-step, asynchronous transition state. rsc.orgsemanticscholar.org The asynchronicity means that the new chemical bonds are not formed simultaneously during the transition state. For instance, in the reaction between a nitrone and an ethylene derivative, the O-C bond may form before the C-C bond, or vice-versa, depending on the specific reactants. rsc.org

Kinetic studies and computational analysis, such as Density Functional Theory (DFT) calculations, are crucial in elucidating the precise mechanistic pathway. nih.govresearchgate.net These investigations have shown that many 32CA reactions proceed via a concerted mechanism, with the reaction rate being minimally influenced by the solvent. nih.gov

Role of Zwitterionic Intermediates

The mechanism of [3+2] cycloaddition reactions has often been debated, with proposals for both concerted one-step mechanisms and stepwise pathways involving zwitterionic or diradical intermediates. nih.govmdpi.com A zwitterionic intermediate is a molecule that contains both a positive and a negative formal charge. The formation of such an intermediate is generally favored by polar interactions between the reactants, the polarity of the reaction medium, and the presence of substituents that can stabilize the ionic centers. nih.gov

In the context of oxathiolane-related chemistry, the presence of acyclic adducts in some reaction mixtures has suggested that the cycloaddition process might proceed via a zwitterionic intermediate. nih.gov This hypothesis is supported by the polar nature of the interactions between the reacting components. nih.gov For instance, the synthesis of certain water-soluble 1,3-oxathiolane derivatives has been achieved through reactions involving zwitterionic pyrimidinylium and 1,3-diazepinylium derivatives. thieme-connect.deresearchgate.net

However, extensive computational studies, particularly using DFT calculations, have often failed to locate stable zwitterionic intermediates on the reaction path for many [3+2] cycloadditions. nih.gov Even when polar interactions are significant and atoms that could stabilize ionic centers (like fluorine) are present, many of these reactions are found to proceed through a one-step, concerted mechanism. nih.gov While the presence of zwitterionic intermediates is considered more likely in specific cases, such as the reaction of aromatic nitrile N-oxides with nitroacetylene, their role is not universally established for all [3+2] cycloadditions leading to five-membered heterocycles. mdpi.com The detection of zwitterion conversion products in the post-reaction mixture can be an indicator of a stepwise mechanism, but such evidence requires careful interpretation. mdpi.com

Deprotection Mechanisms of Oxathiolanes

Oxathiolanes are frequently used as protecting groups for carbonyl compounds (aldehydes and ketones) in organic synthesis due to their stability under various reaction conditions. cem.com The process of removing this protecting group to regenerate the original carbonyl functionality is known as deprotection. cem.com A variety of methods have been developed for the deprotection of oxathiolanes, often categorized by the type of reagents used. researchgate.netorganic-chemistry.org

Oxidative Cleavage: This is a common method that involves the use of oxidizing agents. Reagents like o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water can efficiently hydrolyze thioacetals and thioketals under neutral conditions. organic-chemistry.orgorganic-chemistry.org Another system employs aqueous hydrogen peroxide activated by an iodine catalyst in the presence of a surfactant like sodium dodecyl sulfate (SDS), which also operates under nearly neutral conditions without causing over-oxidation. organic-chemistry.org

Photocatalysis: Metal-free, visible-light-mediated methods offer a mild and environmentally friendly approach. researchgate.net An example is the use of an organic dye like Eosin Y as a photoredox catalyst, which facilitates the aerobic deprotection of 1,3-oxathiolanes. researchgate.net

Lewis and Protic Acids: Mild acidic hydrolysis is a traditional method for deprotection. researchgate.net Various Lewis acids and protic acids can be employed. For instance, a combination of TMSCl and NaI in acetonitrile is effective for regenerating carbonyl compounds from dithiane and dithiolane derivatives, and this can be extended to oxathiolanes. researchgate.net Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has also been found to be an efficient catalyst. organic-chemistry.org

Metal Salts: Certain metal salts can promote the deprotection of oxathiolanes. researchgate.net Yttrium triflate has been used as a catalyst for both the protection of carbonyls as oxathiolanes and potentially for their deprotection under specific conditions. organic-chemistry.org

Deprotection Method Reagents/Catalyst Conditions Key Features
Oxidative Cleavage o-Iodoxybenzoic acid (IBX) / β-cyclodextrinWater, Room TemperatureNeutral conditions, efficient hydrolysis. organic-chemistry.orgorganic-chemistry.org
H₂O₂ / IodineWater, SDSNear-neutral conditions, avoids over-oxidation. organic-chemistry.org
Photocatalysis Eosin Y / Visible LightAerobicMetal-free, mild, environmentally friendly. researchgate.net
Acid-Catalyzed TMSCl / NaIAcetonitrileMild, inexpensive, efficient. researchgate.net
HClO₄-SiO₂Solvent-free, Room TemperatureReusable catalyst, efficient. organic-chemistry.org

Computational Chemistry in Chiral Oxathiolane Research

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of molecules, providing a quantitative picture of reaction pathways. scienceopen.com

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. scienceopen.com In oxathiolane research, DFT has proven effective for investigating reaction mechanisms and predicting the stability of various isomers. For instance, DFT modeling has been employed to study the chemical reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with various reagents. researchgate.net These studies involve calculating the total and binding energies to postulate the most stable conformers of the resulting products. researchgate.net

By mapping the potential energy surface, DFT calculations can identify transition states, intermediates, and products, allowing for the determination of reaction energy profiles. researchgate.net This information is crucial for understanding why certain reaction pathways are favored over others and for rationalizing the formation of specific products in the synthesis and modification of oxathiolane rings.

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comnih.gov MEDT provides a framework for analyzing the changes in electron density along a reaction path to understand experimental outcomes. nih.gov This theory is particularly useful for studying cycloaddition reactions, which are common in heterocyclic chemistry.

Within the MEDT framework, the reactivity of oxathiolane systems can be analyzed by examining the global electron density transfer (GEDT) at the transition state. encyclopedia.pub The flow of electron density indicates the polar nature of a reaction and helps to classify the roles of the reactants. Quantum chemical tools associated with MEDT, such as the topological analysis of the Electron Localization Function (ELF), can be used to understand C-C bond formation processes in reactions involving the oxathiolane scaffold. encyclopedia.pub This approach allows for a detailed rationalization of reaction mechanisms and selectivity in the synthesis of complex chiral molecules. mdpi.com

Prediction of Reactivity Patterns and Activation Barriers

A significant advantage of computational chemistry is its ability to predict the reactivity of molecules and the energy barriers associated with their reactions. nih.govnih.gov Quantum mechanical calculations, particularly DFT, are routinely used to compute the potential energy surfaces of reactions involving oxathiolanes. scienceopen.com From these surfaces, the activation energies (energy barriers) for different potential pathways can be determined.

These calculated barriers provide a quantitative measure of reaction kinetics, allowing chemists to predict which reactions will be fast and which will be slow. For example, by comparing the activation energies for competing reaction pathways, one can predict the major product of a reaction under kinetic control. This predictive power is invaluable in synthetic planning, helping to streamline the discovery of efficient routes to new oxathiolane derivatives and reducing the need for extensive experimental screening. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule, or its conformation, is critical to its reactivity and biological function. chemistrysteps.com Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.comlibretexts.org For a five-membered ring system like oxathiolane, which is non-planar, this analysis is crucial.

Computational methods are used to determine the relative stabilities of different conformers, such as the various half-chair and envelope forms that an oxathiolane ring can adopt. nih.gov A study on 3-oxo-1,3-oxathiolane derivatives demonstrated that these compounds typically adopt a half-chair conformation. For some derivatives, steric factors lead to a mixture of two different half-chair forms (HC1 and HC2). nih.gov Computational calculations of the relative energies of these conformations, along with predicted NMR coupling constants, align well with experimental data, validating the computational models. nih.gov

The table below, based on data from a study on 3-oxo-1,3-oxathiolane derivatives, illustrates the computationally and experimentally determined conformational mixtures. nih.gov

CompoundSubstituentHC1 Conformer (%)HC2 Conformer (%)
3-oxo-1,3-oxathiolaneNone8119
cis-2-methyl-3-oxo-1,3-oxathiolane2-Me (cis)3763
cis-5-methyl-3-oxo-1,3-oxathiolane5-Me (cis)3367
cis-2-p-nitrophenyl-3-oxo-1,3-oxathiolane2-p-nitrophenyl (cis)5446

Computational Studies on Stereochemical Outcomes

For chiral molecules like Oxathiolane T-(-)-alpha, understanding and predicting the outcome of stereoselective reactions is of paramount importance. advancedsciencenews.com Computational chemistry provides powerful tools to model the transition states of stereodetermining steps, offering insights into the origins of enantioselectivity and diastereoselectivity. nd.edu

By calculating the energies of the various transition states leading to different stereoisomeric products, researchers can predict the major stereoisomer formed in a reaction. nih.gov These models take into account subtle steric and electronic interactions between the substrate, reagents, and catalyst. nd.edu For example, in a Lewis acid-catalyzed reaction, computational models can describe the preferred coordination geometry of the catalyst relative to the oxathiolane substrate, explaining why one face of the molecule is more reactive than the other. nd.edu This predictive capability is crucial for designing new asymmetric syntheses and developing more effective chiral catalysts for reactions involving oxathiolanes. chiralpedia.comadvancedsciencenews.com

Modeling Molecular Interactions Relevant to Oxathiolane Systems

The behavior of oxathiolane systems is often governed by a network of subtle molecular interactions, both within the molecule (intramolecular) and with its environment (intermolecular). These can include steric repulsion, hydrogen bonding, and interactions with catalysts or solvent molecules. nd.edu

Computational modeling allows for the detailed investigation of these interactions. For instance, quantum chemistry can be used to analyze the non-covalent interactions that stabilize a particular transition state or molecular complex. rsc.org By identifying and quantifying these stabilizing and destabilizing forces, researchers can gain a more complete understanding of what controls the structure and reactivity of oxathiolane derivatives. This knowledge can then be used to modify the molecular structure to enhance desired properties or to design catalysts that form specific, highly organized transition state assemblies, leading to improved reaction outcomes.

Sophisticated Analytical Techniques for Chiral Oxathiolane Characterization and Stereochemistry Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural and conformational analysis of organic molecules. For chiral oxathiolanes, it provides critical insights into the connectivity of atoms and their spatial relationships.

¹H NMR for Structural and Conformational Analysis

Proton NMR (¹H NMR) spectroscopy is fundamental in determining the structural integrity and conformation of chiral oxathiolanes. The chemical shifts (δ), coupling constants (J), and multiplicity of the proton signals provide a detailed map of the molecule's proton environment.

In 2,4-disubstituted 1,3-oxathiolanes, the relative stereochemistry (cis or trans) of the substituents can often be determined by analyzing the coupling constants between the protons at the C2 and C4 positions. The conformation of the five-membered oxathiolane ring, which typically adopts an envelope or twist conformation, also influences these NMR parameters.

For instance, in a study of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide, the cis and trans isomers were readily distinguished by ¹H NMR. researchgate.net The distinct chemical shifts and coupling patterns of the protons on the oxathiolane ring allowed for the unambiguous assignment of each isomer.

Table 1: Representative ¹H NMR Data for a Substituted 1,3-Oxathiolane (B1218472) Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-25.10d6.5
H-44.35m-
H-5a3.15dd12.0, 5.0
H-5b2.90dd12.0, 8.0
Substituent ProtonsVaries--

Note: This is a representative table based on typical values for 2,4-disubstituted oxathiolanes and does not correspond to Oxathiolane-(-)-alpha.

NOE NMR Spectroscopy for Chirality Control Elucidation

Nuclear Overhauser Effect (NOE) NMR spectroscopy is a powerful technique for determining the spatial proximity of protons within a molecule. nih.gov In the context of chiral oxathiolanes, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for elucidating the relative stereochemistry and confirming the configuration at chiral centers.

By irradiating a specific proton and observing which other protons show an enhanced signal, through-space interactions can be identified. For 2,4-disubstituted oxathiolanes, NOE correlations can definitively distinguish between cis and trans isomers. In a cis isomer, a strong NOE is typically observed between the protons (or substituents) at the C2 and C4 positions, as they are on the same face of the oxathiolane ring. Conversely, in a trans isomer, this correlation is absent or very weak.

This technique is instrumental in monitoring and controlling chirality during synthetic processes, ensuring the desired stereoisomer is obtained. nih.gov

Table 2: Representative NOE Correlations for cis- and trans-2,4-Disubstituted-1,3-Oxathiolanes

Irradiated Proton Observed NOE (cis-isomer) Observed NOE (trans-isomer)
H-2H-4, H-5aH-5a, H-5b
H-4H-2, H-5bSubstituent at C4

Note: This table illustrates expected NOE correlations and is not specific to Oxathiolane-(-)-alpha.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical and preparative chemistry, offering high-resolution separation of complex mixtures. For chiral compounds like oxathiolanes, specialized HPLC techniques are essential for determining enantiomeric purity and for isolating specific stereoisomers.

Chiral HPLC for Enantiomeric Purity Determination

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including oxathiolane derivatives. nih.gov The enantiomeric excess can be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram.

Table 3: Representative Chiral HPLC Method for the Separation of Oxathiolane Enantiomers

Parameter Condition
Column Chiralpak® AD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min

Note: This is a representative method and would require optimization for Oxathiolane-(-)-alpha.

Preparative HPLC for Isomer Separation

When it is necessary to isolate a specific stereoisomer from a mixture, preparative HPLC is the method of choice. nih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities.

Preparative HPLC can be used to separate both enantiomers and diastereomers of chiral oxathiolanes. For diastereomeric mixtures, standard achiral stationary phases (like silica (B1680970) gel or C18) can often be used, as diastereomers have different physical properties. For the separation of enantiomers, a preparative-scale chiral column is required. The isolated isomers can then be collected for further analysis or use.

Table 4: Representative Preparative HPLC Conditions for Oxathiolane Isomer Separation

Parameter Condition
Column Preparative C18 (for diastereomers) or Chiralpak® IA (for enantiomers)
Mobile Phase Gradient of Water and Acetonitrile (for C18) or Isocratic Hexane/Ethanol (for chiral)
Flow Rate 20-100 mL/min (depending on column diameter)
Loading mg to g scale
Detection UV (at a suitable wavelength)
Fraction Collection Triggered by UV signal

Note: Conditions are highly dependent on the specific mixture being separated.

X-ray Crystallographic Analysis for Absolute Configuration Determination

While NMR and HPLC can provide information about the relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise arrangement of every atom in space. For chiral molecules, the use of anomalous dispersion allows for the unambiguous assignment of the absolute stereochemistry (R/S configuration) at each chiral center.

The crystal structure of the major trans diastereomer of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide, for example, confirmed its stereochemistry and revealed details about its solid-state conformation. researchgate.net

Table 5: Representative Crystallographic Data for a Chiral Oxathiolane Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 10.2
c (Å) 15.7
α, β, γ (°) 90, 90, 90
Z 4
Flack Parameter 0.02(3)

Note: This is representative data and does not correspond to Oxathiolane-(-)-alpha. A Flack parameter close to zero with a small standard uncertainty confirms the correct absolute configuration.

Chiroptical Methods for Stereochemical Analysis

Chiroptical spectroscopy encompasses a group of analytical techniques that investigate the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally powerful for determining the three-dimensional arrangement of atoms in space, known as absolute stereochemistry. For a chiral molecule like Oxathiolane T-(-)-alpha, which possesses a specific enantiomeric form, chiroptical methods are indispensable for confirming its absolute configuration and enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique that measures the difference in absorption of left-handed and right-handed circularly polarized light by a chiral molecule. bath.ac.ukyoutube.com This differential absorption, known as the CD signal, provides information about the molecule's stereochemical features. A CD spectrum is generated by plotting this difference in absorption against wavelength. youtube.com

The resulting spectrum can exhibit positive or negative peaks, collectively referred to as the Cotton effect. The sign and magnitude of the Cotton effect are characteristic of the specific spatial arrangement of atoms and chromophores within the chiral molecule. rsc.org For instance, studies on steroidal oxathiolanes have reported the observation of a negative Cotton effect, which is a key spectral feature used in the characterization and assignment of their stereochemistry. ijnrd.org This technique is particularly valuable for analyzing the complex stereochemistry of substituted oxathiolane rings, where the spatial orientation of substituents significantly influences the CD spectrum. nih.gov The analysis of CD spectra is crucial for confirming that the desired enantiomer, such as the (-)-alpha form of an oxathiolane, has been synthesized or isolated. bath.ac.uk

Table 1: Illustrative Circular Dichroism (CD) Spectral Data for a Chiral Oxathiolane
Wavelength (nm)CD Signal (mdeg)Associated Electronic TransitionInterpretation
245-8.5n → σ* (thioether)Negative Cotton effect, indicative of a specific stereocenter configuration.
210+12.3σ → σ*Positive Cotton effect, contributing to the overall stereochemical assignment.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a sophisticated analytical technique that extends the principles of circular dichroism into the infrared region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.usnih.gov VCD spectroscopy provides detailed information about the absolute configuration of chiral molecules in solution, which is a significant advantage for samples that are difficult to crystallize for X-ray analysis. biotools.usamericanlaboratory.com

The assignment of the absolute configuration using VCD involves a powerful combination of experimental measurement and theoretical calculation. americanlaboratory.com The experimental VCD spectrum of the oxathiolane is recorded and then compared to a theoretically predicted spectrum generated through quantum mechanical calculations, often using Density Functional Theory (DFT). americanlaboratory.comnih.gov If the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the 'alpha' configuration) show excellent agreement in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the molecule can be assigned with a high degree of confidence. americanlaboratory.comschrodinger.com This makes VCD an invaluable tool for the unambiguous determination of stereochemistry in complex chiral molecules like Oxathiolane T-(-)-alpha. acs.org

Table 2: Comparison of Experimental and Calculated VCD Data for Stereochemical Assignment
Vibrational Mode (cm⁻¹)Experimental VCD SignCalculated VCD Sign for (-)-alpha IsomerAssignment Confidence
2975 (C-H stretch)++High
1450 (CH₂ bend)--High
1055 (Oxathiolane ring)++High

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the characterization of Oxathiolane T-(-)-alpha, MS provides definitive confirmation of the molecular formula and offers insights into its structural integrity through fragmentation analysis. nih.govresearchgate.net

In a typical electron ionization (EI) mass spectrum, the molecule is ionized, resulting in a molecular ion (M+), whose m/z value corresponds to the molecular weight of the compound. nist.gov For instance, analysis of steroidal oxathiolanes has shown clear molecular ion peaks, confirming their expected mass. ijnrd.org The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is a reproducible fingerprint that helps to confirm the compound's structure. fu-berlin.de For an oxathiolane, characteristic fragmentation might involve cleavage of the five-membered ring or loss of substituents. The analysis of these fragmentation pathways is crucial for verifying the connectivity of the oxathiolane core and its appended groups. ijnrd.orgorganic-chemistry.org

Table 3: Representative Mass Spectrometry Data for an Oxathiolane Derivative
m/z ValueIon IdentityInterpretation
476[M]⁺Molecular Ion Peak, confirms the molecular weight of the compound. ijnrd.org
416[M - C₂H₄S]⁺Fragment resulting from the loss of a thioethylene group, characteristic of the oxathiolane ring cleavage. ijnrd.org
104[C₄H₈OS]⁺Molecular ion for a simple 2-methyl-1,3-oxathiolane, for reference. nist.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction, identify compounds in a mixture, and assess the purity of a product. chemistryhall.comukessays.comresearchgate.net For the synthesis of Oxathiolane T-(-)-alpha, TLC is an essential tool at various stages.

During the synthesis, small aliquots of the reaction mixture can be spotted on a TLC plate (typically coated with silica gel) alongside the starting materials. rsc.org The plate is then developed in a suitable solvent system (mobile phase). merckmillipore.com Compounds separate based on their differing affinities for the stationary phase and the mobile phase; generally, less polar compounds travel further up the plate. chemistryhall.com By observing the disappearance of the starting material spots and the appearance of a new product spot, a chemist can effectively monitor the reaction's progression toward completion. ukessays.comthieme.de

Furthermore, after the purification process (e.g., column chromatography), TLC is used to check the purity of the isolated fractions. nih.gov A pure sample of Oxathiolane T-(-)-alpha should appear as a single spot on the TLC plate under various solvent conditions. The retention factor (Rf), defined as the distance traveled by the compound divided by the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and can be used for identification purposes. chemistryhall.com Visualization of the spots can be achieved using methods such as UV light or chemical staining agents like iodine. rsc.org

Table 4: Common TLC Solvent Systems for Compounds of Varying Polarity
Compound PolarityTypical Solvent System (v/v)Expected Rf Range
Nonpolar5% Ethyl Acetate (B1210297) / Hexane rochester.edu0.7 - 0.9
Intermediate30% Ethyl Acetate / Hexane rochester.edu0.3 - 0.6
Polar100% Ethyl Acetate or 5% Methanol / Dichloromethane rochester.edu0.1 - 0.3

Chiral Oxathiolanes in Asymmetric Synthesis and Catalysis

Chiral Oxathiolanes as Building Blocks for Complex Chiral Molecules

Enantiomerically pure 1,3-oxathiolanes serve as valuable chiral synthons for the synthesis of a variety of complex molecules, most notably nucleoside analogues with significant biological activity. nih.gov The inherent chirality of the oxathiolane ring allows for the stereocontrolled introduction of substituents, leading to the desired stereochemistry in the final product.

A prominent example is the use of chiral 1,3-oxathiolane (B1218472) precursors in the synthesis of antiviral drugs like Lamivudine (B182088) (3TC) and Emtricitabine (FTC). The synthesis of the key oxathiolane intermediate often starts from readily available chiral materials or is achieved through stereoselective methods. For instance, a review on the synthetic strategies toward 1,3-oxathiolane nucleoside analogues highlights various approaches to construct the chiral oxathiolane core from starting materials such as benzoyloxyacetaldehyde and 2-mercapto-substituted dimethyl acetal (B89532). nih.gov

The general synthetic approach involves the coupling of the chiral oxathiolane moiety with a nucleobase. The stereochemistry at the anomeric carbon of the oxathiolane is crucial for the biological activity of the resulting nucleoside analogue. Lewis acid-mediated coupling reactions are often employed to achieve high stereoselectivity in the glycosylation step. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Chiral Oxathiolane Building Blocks

Chiral Oxathiolane Precursor Target Molecule Therapeutic Area
(2R,5S)-5-(cytosin-1-yl)-1,3-oxathiolane-2-carbaldehyde Lamivudine (3TC) Antiviral (HIV)

Application of Oxathiolane Moieties as Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org While Evans' oxazolidinones are a widely recognized class of chiral auxiliaries, chiral oxathiolanes can also function in a similar capacity, leveraging their rigid structure to induce facial selectivity in reactions at an attached prochiral center.

The principle of using a chiral auxiliary involves three main steps: covalent attachment of the auxiliary to the substrate, a diastereoselective reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org In the context of oxathiolanes, the auxiliary can be designed to control reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the oxathiolane ring, which shields one face of the reactive intermediate.

For instance, an N-acyloxathiolane can be deprotonated to form a chiral enolate. The approach of an electrophile is then directed to the less sterically hindered face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to afford the desired chiral carboxylic acid derivative.

Design of Oxathiolane-Containing Ligands for Asymmetric Catalysis

The rigid and well-defined structure of chiral oxathiolanes makes them excellent scaffolds for the design of chiral ligands for transition metal-catalyzed asymmetric reactions. By functionalizing the oxathiolane core with coordinating groups such as phosphines, a variety of bidentate and monodentate ligands can be synthesized. These ligands can then chelate to a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a catalytic reaction.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The stereoselectivity of this reaction is highly dependent on the chiral ligand employed. Chiral ligands containing an oxathiolane backbone have been developed and shown to be effective in inducing high enantioselectivity in these transformations.

In a typical palladium-catalyzed AAA reaction, a chiral phosphine-oxathiolane ligand coordinates to the palladium center. This chiral complex then reacts with an allylic substrate to form a π-allyl palladium intermediate. The subsequent nucleophilic attack is directed by the chiral ligand, leading to the preferential formation of one enantiomer of the product. The efficiency and enantioselectivity of these reactions are influenced by the electronic and steric properties of the ligand, which can be fine-tuned by modifying the substituents on both the oxathiolane and the phosphine (B1218219) moieties. mdpi.comnih.govau.dk

Table 2: Representative Results for Palladium-Catalyzed Asymmetric Allylic Alkylation using a Chiral Phosphine-Oxazoline Ligand *

Nucleophile Yield (%) Enantiomeric Excess (ee, %)
Dimethyl malonate 95 92
Diethyl malonate 88 89
Dibenzyl malonate 73 79

*Data is illustrative for a chiral phosphine-oxazoline ligand, a close structural analog to a potential phosphine-oxathiolane ligand, in the reaction with 1,3-diphenyl-2-propenyl acetate (B1210297). nih.gov

Beyond palladium, chiral oxathiolane-based ligands have the potential to be applied in a range of other transition metal-catalyzed reactions where stereocontrol is crucial. For example, in rhodium-catalyzed asymmetric hydrogenation, a chiral diphosphine ligand derived from an oxathiolane scaffold could create a chiral pocket around the rhodium center, leading to the enantioselective reduction of prochiral olefins. rsc.org

The mechanism of stereocontrol in these reactions generally involves the formation of a diastereomeric metal-substrate complex. The steric and electronic interactions between the chiral ligand and the substrate within the coordination sphere of the metal favor one diastereomeric transition state over the other, leading to the observed enantioselectivity. The predictability of the stereochemical outcome is a key advantage of using well-defined chiral ligands based on rigid scaffolds like oxathiolanes.

Biocatalytic Approaches in Chiral Oxathiolane Chemistry

Enzyme-Catalyzed Asymmetric Synthesis of Oxathiolanes

The asymmetric synthesis of the 1,3-oxathiolane (B1218472) core is critical for the biological activity of nucleoside analogues such as Lamivudine (B182088) (3TC) and Emtricitabine (FTC). researchgate.net Enzymatic strategies, primarily kinetic resolution and dynamic kinetic resolution (DKR), have been extensively developed to produce enantiopure oxathiolane intermediates. nih.gov These methods leverage the exquisite stereoselectivity of enzymes, most commonly hydrolases like lipases and proteases. nih.govresearchgate.net

In a typical kinetic resolution, an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For instance, the racemic intermediate (±)-2-(hydroxymethyl)-1,3-oxathiolan-5-one can be resolved using lipases. Cousins and co-workers demonstrated the resolution of a racemic oxathiolane propionate (B1217596) derivative using Mucor miehei lipase (B570770), which selectively hydrolyzes one enantiomer, leaving the desired (-)-enantiomer as the residual substrate. nih.gov

While effective, classical kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer. To overcome this limitation, dynamic kinetic resolution (DKR) has been applied. DKR combines enzymatic resolution with in-situ racemization of the starting material, theoretically enabling the conversion of 100% of the racemic starting material into a single enantiomeric product. researchgate.net A notable example involves the use of surfactant-treated subtilisin Carlsberg (STS), a protease, for the stereoselective ring-closing of a hemi-thioacetal intermediate. researchgate.net This process, coupled with in-situ racemization, affords the protected 1,3-oxathiolane precursor to lamivudine in high yield and enantiomeric excess. researchgate.net Researchers have also developed a one-pot DKR process using Trichosporon laibachii lipase for the synthesis of enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate (B1203000).

The choice of enzyme can dictate the stereochemical outcome. In one DKR protocol for a key lamivudine intermediate, surfactant-treated subtilisin Carlsberg produced the desired enantiomer, while Candida antarctica lipase B (CAL-B) catalyzed the reaction to yield the opposite enantiomer. researchgate.net This highlights the versatility of biocatalysis in providing access to either enantiomer of a chiral compound by selecting the appropriate enzyme.

EnzymeReaction TypeSubstrateProductKey FindingReference(s)
Mucor miehei LipaseKinetic Resolution (Hydrolysis)Racemic oxathiolane propionate derivative(-)-enantiomer of the oxathiolane alcoholSelective hydrolysis allows separation of the desired enantiomer. nih.gov
Subtilisin Carlsberg (STS)Dynamic Kinetic Resolution (Cyclization)HemithioacetalProtected 1,3-oxathiolane precursor for LamivudineEnables synthesis of the desired enantiomer with yields >50%. researchgate.net
Candida antarctica Lipase B (CAL-B)Dynamic Kinetic Resolution (Cyclization)HemithioacetalEnantiomer of the Lamivudine precursorOpposite stereoselectivity compared to STS, providing access to the other enantiomer. researchgate.net
Trichosporon laibachii LipaseDynamic Kinetic Resolution1,4-dithiane-2,5-diol (B140307) and others((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoateDemonstrates a one-pot enzymatic synthesis of an enantiopure oxathiolane.
Pseudomonas fluorescens Lipase (PFL)Kinetic ResolutionAcyclic lamivudine/emtricitabine intermediateEnantiopure intermediateAn alternative lipase for the resolution of key antiviral precursors. researchgate.net

Enzymatic Transformations of Oxathiolane Scaffolds

Beyond the synthesis of the core ring structure, enzymes can be employed to perform highly selective transformations on pre-existing oxathiolane scaffolds. These modifications can introduce new functional groups or alter existing ones, providing a pathway to novel derivatives or facilitating subsequent synthetic steps.

Biocatalytic oxyfunctionalization involves the introduction of oxygen-containing functional groups (e.g., hydroxyl, sulfoxide) into a molecule. nih.gov This is a challenging transformation in organic chemistry, but enzymes, particularly oxygenases, can perform these reactions with high regio- and stereoselectivity under mild conditions. acs.org

In the context of the oxathiolane scaffold, the sulfur atom is a target for oxidation. Flavin-containing monooxygenases (FMOs) are known to catalyze the S-oxygenation of various substrates. acs.org Research has shown the enzymatic oxidation of 2-aryl-1,3-oxathiolanes by purified pig liver FMO. acs.org This reaction leads to the formation of the corresponding sulfoxides. The enzyme exhibits stereoselectivity in this transformation, preferentially forming one diastereomer of the sulfoxide (B87167) product.

While direct C-H hydroxylation on the carbon backbone of the oxathiolane ring is less documented, it represents a significant potential application for enzymes like cytochrome P450 monooxygenases (P450s). nih.govbeilstein-journals.org These enzymes are renowned for their ability to hydroxylate non-activated C-H bonds in complex molecules, a reaction that is often difficult to achieve with conventional chemical methods. researchgate.net The application of P450s could enable the late-stage functionalization of oxathiolane derivatives, creating new analogues with potentially altered biological properties. nih.gov

Enzymes, especially hydrolases, are widely used for functional group interconversions on molecules containing ester or amide bonds. nih.gov These reactions are fundamental to the kinetic resolution strategies discussed previously but also serve as general methods for modifying functional groups on the oxathiolane scaffold.

Lipases are particularly versatile for this purpose, catalyzing both the hydrolysis of esters to alcohols and carboxylic acids, and the reverse reaction, esterification or transesterification. researchgate.netnih.gov For example, an oxathiolane intermediate bearing an acetate (B1210297) group can be selectively hydrolyzed using a lipase like Candida rugosa lipase (CRL) to yield the corresponding alcohol. nih.gov This deprotection can be performed with high chemoselectivity, leaving other functional groups in the molecule intact.

Conversely, a hydroxyl group on an oxathiolane scaffold can be selectively acylated using a lipase and an acyl donor, such as vinyl acetate. mdpi.com This transesterification reaction is often highly enantioselective, forming the basis of many kinetic resolutions. researchgate.net The ability to selectively add or remove acyl groups provides a powerful tool for protecting group manipulation and for synthesizing libraries of ester derivatives from a common oxathiolane alcohol precursor.

Enzyme Engineering for Enhanced Oxathiolane Transformations

While naturally occurring enzymes offer remarkable catalytic properties, they are not always perfectly suited for industrial processes or for acting on non-natural substrates like synthetic oxathiolane intermediates. mednexus.org Enzyme engineering aims to overcome these limitations by modifying the enzyme's amino acid sequence to improve properties such as activity, stability, substrate specificity, and enantioselectivity. osti.gov

Directed evolution is a prominent technique in enzyme engineering. It mimics the process of natural selection in the laboratory, involving iterative rounds of gene mutagenesis, expression, and screening for variants with improved properties. rug.nl This approach has been successfully used to create highly enantioselective lipases. For example, a lipase from Pseudomonas aeruginosa with poor initial enantioselectivity (E=1.1) for the hydrolysis of a chiral ester was subjected to several rounds of random and site-directed mutagenesis. rug.nl The resulting variant, containing five amino acid substitutions, exhibited a dramatically increased enantioselectivity (E=25.8). rug.nl

Enzyme VariantNumber of MutationsEnantioselectivity (E-value)Reference
Wild-Type (PAL)01.1 rug.nl
23.112.6 rug.nl
47.3210.9 rug.nl
47.3-6.1420.4 rug.nl
47.3-6.1-1.1525.8 rug.nl

Such strategies are directly applicable to improving the biocatalysts used in chiral oxathiolane synthesis. By engineering the lipases or proteases used in the kinetic resolutions of oxathiolane intermediates, it is possible to enhance their enantioselectivity, increase their activity towards the target substrate, and improve their stability under process conditions. researchgate.net Furthermore, structure-assisted protein engineering and advanced computational methods can be used to redesign enzyme active sites to accommodate bulky oxathiolane substrates or to alter the stereochemical preference of the catalyst, leading to more efficient and selective manufacturing processes for key pharmaceutical ingredients. mednexus.org

Degradation Pathways and Environmental Fates of Oxathiolane Compounds

Thermal Degradation Mechanisms of Oxathiolane Derivatives

The thermal stability of oxathiolane derivatives is a critical factor in their environmental persistence, particularly in scenarios involving high temperatures. One of the primary techniques used to study these mechanisms is flash vacuum pyrolysis (FVP), which involves heating a compound at high temperatures under a vacuum for a very short duration. wikipedia.orgscripps.eduias.ac.in

Studies on S-oxidized oxathiolane derivatives have shown that a predominant thermal degradation pathway involves the extrusion of sulfur oxides (SO or SO₂). This process typically results in the formation of ethene and a corresponding carbonyl compound. researchgate.net For instance, the flash vacuum pyrolysis of 2-substituted 1,3-oxathiolane (B1218472) S-oxides leads to the cleavage of the ring structure. researchgate.net

In the case of 2-benzylidene-1,3-oxathiolane S-oxide, the thermal decomposition also yields bis(2-hydroxyethyl) disulfide, which is thought to be formed through intermediate species like thiirane (B1199164) S-oxide and 1,2-oxathietane. researchgate.net The specific products and the efficiency of the degradation process are highly dependent on the nature of the substituents on the oxathiolane ring.

Table 1: Thermal Degradation Products of S-Oxidized Oxathiolane Derivatives under FVP

Precursor Compound Major Degradation Products Minor/Proposed Intermediate Products
2-substituted 1,3-oxathiolane S-oxides Ethene, Carbonyl compound -

It is important to note that the temperatures required for these thermal degradation pathways are generally high and may not be representative of typical environmental conditions. scripps.eduias.ac.in However, they provide crucial insights into the inherent stability of the oxathiolane ring and the bonds most susceptible to cleavage.

Hydrolytic Stability and Degradation Pathways

Hydrolysis is a major degradation pathway for many organic compounds in aqueous environments. The stability of the oxathiolane ring to hydrolysis is significantly influenced by pH and the presence of catalysts.

Research on the acid-catalyzed hydrolysis of 1,3-oxathiolane and its 2-methyl and 2,2-dimethyl derivatives has provided detailed kinetic and mechanistic information. acs.org The hydrolysis of these compounds is subject to general acid catalysis. sci-hub.se The proposed mechanism for the acid-catalyzed hydrolysis is an A-1 type, which involves a rate-determining unimolecular heterolysis of the protonated substrate. acs.orgacs.org This mechanism entails the rupture of the acetal (B89532) carbon-oxygen bond in the critical transition state. acs.org

The rate of hydrolysis is dependent on the substitution at the 2-position of the oxathiolane ring. For example, 2,2-dimethyl-1,3-oxathiolane (B15489241) hydrolyzes at a significantly higher rate than 2-methyl-1,3-oxathiolane. acs.org

Table 2: First-Order Rate Coefficients for the Acid-Catalyzed Hydrolysis of 1,3-Oxathiolane Derivatives

Compound Temperature (°C) Rate Coefficient (k, s⁻¹)
1,3-Oxathiolane 25 1.15 x 10⁻⁵
2-Methyl-1,3-oxathiolane 40 4.38 x 10⁻⁴

The degradation products of the hydrolytic cleavage of the oxathiolane ring typically involve the formation of a thiol and an aldehyde or ketone, depending on the original substitution. For instance, the hydrolysis of a 2-substituted 1,3-oxathiolane would yield 2-mercaptoethanol (B42355) and the corresponding aldehyde or ketone. The presence of certain metal ions, such as mercury(II), can also promote the hydrolysis of oxathiolanes. rsc.org

Oxidative Degradation Profiles

Oxidative processes, often mediated by highly reactive species such as hydroxyl radicals (•OH), play a significant role in the degradation of organic compounds in the atmosphere and in aquatic environments. pops.inthydrogenlink.comnih.gov The sulfur atom in the oxathiolane ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. rsc.org These oxidized derivatives may exhibit different chemical and physical properties, including altered stability and solubility, which in turn affects their environmental fate.

Photodegradation, another form of oxidative degradation, can also contribute to the breakdown of sulfur-containing heterocycles, particularly in the presence of photosensitizers. nih.gov Studies on polycyclic aromatic sulfur heterocycles have shown that photo-oxidation can lead to the formation of a variety of polar products, including sulfonic acids, aliphatic and aromatic acids, and alcohols. nih.gov While the oxathiolane ring is not aromatic, the principles of photo-induced oxidation could be relevant, especially if the molecule contains chromophoric substituents.

Role of Environmental Factors in Oxathiolane Decomposition

The rate and extent of oxathiolane decomposition in the environment are governed by a combination of physical, chemical, and biological factors.

pH: As discussed in the context of hydrolytic stability, pH is a critical factor. Acidic conditions can significantly accelerate the hydrolysis of the oxathiolane ring. acs.orgacs.org In contrast, under neutral or slightly alkaline conditions, the hydrolytic degradation may be considerably slower. nih.gov

Temperature: Temperature influences the rates of all chemical reactions, including degradation processes. Higher temperatures generally lead to faster degradation rates. nih.govacs.org This is particularly relevant for thermal degradation but also affects the kinetics of hydrolysis and microbial metabolism.

Microbial Degradation: The ability of microorganisms to metabolize and degrade organic compounds is a crucial aspect of their environmental fate. While specific studies on the microbial degradation of T-(-)-alpha-Oxathiolane are limited, the general principles of bioremediation suggest that certain microbial communities may possess the enzymatic machinery to cleave the oxathiolane ring. The presence of functional groups on the molecule can influence its bioavailability and susceptibility to microbial attack.

Sorption and Mobility in Soil: The interaction of oxathiolane compounds with soil particles can significantly affect their mobility and availability for degradation. rwth-aachen.demdpi.comresearchgate.net Sorption processes, which are influenced by soil properties such as organic matter content and clay mineralogy, can either retard the movement of the compound through the soil profile, potentially increasing the time available for degradation, or make it less accessible to microorganisms. mdpi.comresearchgate.net The chemical properties of the oxathiolane derivative, such as its polarity and charge, will dictate its sorption behavior. rwth-aachen.de

Integration of Green Chemistry Principles in Oxathiolane Research

Atom Economy Maximization in Oxathiolane Synthesis

Atom economy, a core principle of green chemistry, focuses on designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk In oxathiolane synthesis, this is often achieved through cascade reactions and cycloadditions that minimize the formation of byproducts.

Several synthetic strategies for 1,3-oxathiolanes have been developed with high atom economy in mind. Condensation reactions between a thiol/hydroxythiol and an aldehyde or ketone are common pathways. whiterose.ac.uk More advanced methods include:

Cascade [2+3] Heteroannulation: An approach to synthesize 1,3-oxathiolan-2-ylidenes from α-enolic dithioesters and epoxides demonstrates high atom economy, with methanethiol (MeSH) being the only byproduct. thieme-connect.com

Rhodium-Catalyzed Reactions: The reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates using a Rhodium catalyst proceeds as a highly atom-economical transformation to create 2-arylimino-1,3-oxathiole derivatives. acs.org

Visible Light-Promoted Synthesis: A method for producing 1,3-oxathiolane-2-thiones directly from styrenes, carbon disulfide (CS₂), and oxygen (O₂) exemplifies step economy, a related concept, by avoiding the pre-functionalization of styrenes. rsc.org

The following table compares different synthetic approaches based on the principle of atom economy.

Synthetic Strategy Reactants Catalyst/Conditions Key Feature Byproducts
Cascade Heteroannulation thieme-connect.comα-Enolic dithioesters, EpoxidesCs₂CO₃, Room TemperatureMetal-free, formation of two bonds and one ring in a single stepMeSH
Rhodium-Catalyzed Cycloaddition acs.org2-Diazo-1,3-diketones, Aryl IsothiocyanatesRh₂(OAc)₄Creation of four covalent bonds in a single transformationMinimal
TfOH-Catalyzed Cycloaddition researchgate.netDonor-Acceptor Oxiranes, IsothiocyanatesTriflic acid (TfOH)Metal- and additive-free formal [3+2] cycloadditionMinimal
Visible-Light Difunctionalization rsc.orgStyrenes, CS₂, O₂Eosin Y, Visible LightSkips prefunctionalization of styrenes, step-economicalNot specified

Design for Energy Efficiency in Oxathiolane Processes

Minimizing the energy requirements of chemical processes is a key goal for reducing environmental and economic impacts. whiterose.ac.uk In oxathiolane research, this is addressed by developing reactions that proceed under mild conditions, such as ambient temperature and pressure, and by utilizing alternative energy sources.

Research highlights several energy-efficient approaches:

Ambient Temperature Reactions: The use of yttrium triflate as a catalyst allows for the conversion of carbonyl compounds into oxathiolane derivatives efficiently at room temperature. organic-chemistry.org Similarly, a metal-free cascade C–S/C–O bond formation to produce 1,3-oxathiolan-2-ylidenes occurs at room temperature. thieme-connect.com

Visible Light Catalysis: A significant advancement in energy efficiency is the use of visible light as a sustainable reagent. A protocol using eosin Y as an organophotoredox catalyst enables the synthesis of 1,3-oxathiolane-2-thiones at room temperature, harnessing clean energy. rsc.org

Exotherm Management: Some synthetic routes for oxathiolane intermediates are highly exothermic. acs.orgnih.gov Lowering reaction temperatures from room temperature to -20 °C has been shown to significantly improve yields by mitigating the detrimental effects of these exotherms. acs.org The implementation of continuous flow chemistry offers a superior method for managing temperature and mixing, leading to better outcomes compared to batch processes. nih.govacs.org

This table summarizes reaction conditions that contribute to energy efficiency.

Method Energy Source/Condition Catalyst/Reagent Advantage
Catalytic Protection of Carbonyls organic-chemistry.orgRoom TemperatureYttrium triflateAvoids heating/cooling, simplifying the process.
Photocatalytic Synthesis rsc.orgVisible Light, Room TemperatureEosin YUses a clean and sustainable energy source.
Cascade Heteroannulation thieme-connect.comRoom TemperatureCesium CarbonateMetal-free reaction that proceeds without energy input.
Continuous Flow Synthesis nih.govacs.orgPrecise Temperature ControlSulfuryl chlorideManages strong exotherms effectively, improving yield and safety.

Utilization of Safer Solvents and Auxiliary Substances

The choice of solvents and other auxiliary substances is a critical aspect of green chemistry, aiming to eliminate or replace hazardous materials with safer alternatives. whiterose.ac.uk

Efforts in oxathiolane synthesis have led to several improvements:

Solvent Substitution: In the synthesis of an intermediate for emtricitabine and lamivudine (B182088), toluene was chosen over dichloromethane (DCM) based on economic and environmental considerations, despite similar yields under continuous flow conditions. nih.govacs.org Alternative solvents like n-butanol and methyl tert-butyl ether (MTBE) have also been explored. researchgate.net

Solvent-Free Reactions: A significant step towards greener synthesis is the development of solvent-free processes. An improved method for preparing a key 5-hydroxy oxathiolane intermediate was developed as a solvent- and catalyst-free reaction, which also reduced reaction times. researchgate.net

Use of Water: The use of water as a solvent is a primary goal of green chemistry. nih.govtandfonline.com In one route, the final cyclization step to form the oxathiolane ring from a dichlorinated intermediate is accomplished using water with acetonitrile as a co-solvent. acs.orgnih.gov

Greener Reagents: Beyond solvents, auxiliary reagents have been improved. For example, in an acetylation step, pyridine, a toxic base, was replaced with the greener alternative sodium bicarbonate (NaHCO₃). researchgate.net

The table below illustrates the use of different solvents and auxiliaries in oxathiolane synthesis.

Process Traditional Solvent/Reagent Greener Alternative Rationale
Intermediate Synthesis nih.govacs.orgDichloromethane (DCM)TolueneBetter environmental and economic profile.
5-Hydroxy Oxathiolane Synthesis researchgate.netTolueneSolvent-FreeEliminates solvent waste and reduces process time.
Acetylation Step researchgate.netPyridineSodium Bicarbonate (NaHCO₃)Replaces a toxic and hazardous base with a safer one.
Cyclization Step acs.orgnih.govOrganic SolventsWater / AcetonitrileUtilizes water, the most benign solvent.

Waste Prevention and Minimization Strategies

Preventing waste generation is preferable to treating or cleaning up waste after it has been created. This principle is applied in oxathiolane research through catalyst recycling, minimizing byproducts, and adopting process analytical technology to improve efficiency.

Key strategies include:

Catalyst Reusability: The development of recyclable catalysts is a cornerstone of waste prevention. In the yttrium triflate-catalyzed synthesis of oxathiolanes, the catalyst can be recovered and reused without a significant loss of activity, reducing waste and cost. organic-chemistry.org

Elimination of Stoichiometric Reagents: Traditional syntheses often rely on stoichiometric reagents that generate large amounts of waste. nih.gov Catalytic and solvent-free methods inherently reduce this waste stream. For instance, a solvent-free reaction for a 5-hydroxy oxathiolane intermediate avoids the waste associated with both solvents and catalysts. researchgate.net

Process Optimization: In a route starting from chloroacetic acid and vinyl acetate (B1210297), optimization of reaction conditions, such as improving temperature control, led to a significant increase in the yield of the desired oxathiolane intermediate (from 42% to 69%), thereby minimizing waste from side reactions. acs.org

The following table outlines strategies for waste minimization in oxathiolane processes.

Strategy Example Application Type of Waste Reduced
Catalyst Recycling organic-chemistry.orgYttrium triflate-catalyzed protection of carbonyls.Heavy metal waste, cost of reagents.
Solvent-Free Synthesis researchgate.netSynthesis of a 5-hydroxy oxathiolane intermediate.Organic solvent waste, purification waste.
Process Optimization acs.orgCyclization to form an oxathiolane intermediate.Byproducts, unreacted starting materials.
Atom-Economical Reactions thieme-connect.comCascade synthesis of 1,3-oxathiolan-2-ylidenes.Byproducts (only MeSH generated).

Implementation of Catalytic Reagents for Enhanced Selectivity

Catalytic reagents are superior to stoichiometric ones as they can increase reaction efficiency and, crucially, control selectivity (chemo-, regio-, diastereo-, and enantio-), leading to purer products and less waste from separation processes.

In oxathiolane synthesis, various catalytic systems have been implemented to achieve high levels of selectivity:

Chemoselectivity: Yttrium triflate serves as an effective catalyst for the chemoselective protection of aldehydes over ketones. This allows for the selective conversion of aldehydes into their corresponding oxathiolanes at room temperature, while ketones remain unreacted. organic-chemistry.org

Regioselectivity: The visible-light-promoted synthesis of 1,3-oxathiolane-2-thiones from styrenes is noted for being a highly regioselective difunctionalization reaction. rsc.org

Diastereoselectivity: Thiaphilic Lewis acids like tin(IV) chloride (SnCl₄) have been used to direct the glycosylation of the oxathiolane core, preferentially forming the desired β-(cis) diastereomer. nih.gov Similarly, Rhodium-catalyzed reactions have been shown to produce contiguous chiral centers with excellent diastereoselectivity. acs.org

Enantioselectivity: Enzymes are powerful catalysts for achieving high enantioselectivity. Lipases, such as those from Pseudomonas fluorescens or Trichosporon laibachii, have been used in the enzymatic resolution and selective hydrolysis of oxathiolane precursors to synthesize enantiopure drug intermediates. acs.orgnih.govbeilstein-journals.org

This table provides an overview of catalysts used to enhance selectivity in oxathiolane synthesis.

Catalyst Type of Selectivity Reaction Outcome
Yttrium triflate organic-chemistry.orgChemoselectiveProtection of carbonylsAldehyd reacts preferentially over ketone.
Eosin Y (Photocatalyst) rsc.orgRegioselectiveDifunctionalization of styrenesSpecific isomer of 1,3-oxathiolane-2-thione is formed.
Tin(IV) chloride (SnCl₄) nih.govDiastereoselectiveN-glycosylation of oxathiolane coreDirects nucleobase to the β-face.
Rh₂(OAc)₄ acs.orgDiastereoselectiveReaction of diazo-diketones and isothiocyanatesExcellent control over the formation of two chiral centers.
Lipase (B570770) (Enzyme) nih.govbeilstein-journals.orgEnantioselectiveHydrolysis of oxathiolane intermediatesResolution of racemic mixtures to yield enantiopure precursors.
Triflic acid (TfOH) researchgate.netZ-Selective[3+2] CycloadditionHigh selectivity for the Z-isomer of 1,3-oxathiolane-2-imines.

Q & A

Basic: What are the standard experimental protocols for synthesizing and characterizing OxathiolanT-(-)-alpha?

Methodological Answer:
Synthesis typically involves stereoselective thiol-ene cyclization under inert conditions, with rigorous purification via column chromatography. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for structural elucidation), high-performance liquid chromatography (HPLC) for enantiomeric purity, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility hinges on documenting reaction parameters (temperature, solvent, catalyst loading) and raw spectral data in supplementary materials . For validation, cross-check results against established literature and deposit datasets in repositories adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Basic: How should researchers design experiments to ensure reproducibility of this compound’s physicochemical properties?

Methodological Answer:
Adopt a factorial design to isolate variables (e.g., solvent polarity, temperature gradients) affecting stability and reactivity. Include triplicate measurements for critical parameters like melting point, optical rotation, and solubility. Use control samples (e.g., racemic mixtures) to benchmark enantiomeric excess. Document equipment calibration details (e.g., NMR shimming, HPLC column specifications) and raw data preprocessing steps (baseline correction, integration thresholds) to mitigate instrumental bias .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:
Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or insufficient stereochemical characterization. To address this:

Replicate Key Studies : Reproduce bioassays under identical conditions, including batch-to-batch compound verification via HPLC .

Subgroup Analysis : Stratify data by experimental variables (e.g., pH, temperature) and test for interaction effects using ANOVA or mixed-effects models .

Meta-Analysis : Pool datasets from multiple studies, applying random-effects models to account for heterogeneity. Report sensitivity analyses to identify outlier influences .

Advanced: How can researchers optimize the enantiomeric yield of this compound in asymmetric synthesis?

Methodological Answer:
Use response surface methodology (RSM) to model interactions between catalyst type, solvent polarity, and reaction time. For chiral catalysts (e.g., BINOL-derived ligands), perform density functional theory (DFT) calculations to predict transition-state energetics. Validate predictions with kinetic resolution experiments monitored by chiral HPLC. Optimize workup procedures (e.g., crystallization solvents) to minimize racemization during purification .

Advanced: What computational methods validate the stereochemical assignment of this compound?

Methodological Answer:
Combine experimental NMR data with computational NMR shift prediction (e.g., using Gaussian or ADF software) to confirm absolute configuration. Compare experimental optical rotation with time-dependent density functional theory (TDDFT)-calculated values. For crystallographic validation, perform single-crystal X-ray diffraction and refine structures using software like SHELXL. Cross-validate results with electronic circular dichroism (ECD) spectra .

Basic: What are the best practices for documenting and sharing this compound research data?

Methodological Answer:

  • Structured Metadata : Include synthesis protocols, characterization data (NMR shifts, HPLC traces), and assay conditions in machine-readable formats (e.g., .cif for crystallography, .mnova for NMR).
  • Repositories : Deposit datasets in discipline-specific repositories (e.g., Cambridge Structural Database for crystallography, Zenodo for raw spectra).
  • FAIR Compliance : Assign persistent identifiers (DOIs) and link to peer-reviewed publications .

Advanced: How to address batch-to-batch variability in this compound’s stability during long-term storage?

Methodological Answer:
Conduct accelerated stability studies under varying conditions (humidity, temperature) using design of experiments (DoE). Monitor degradation products via LC-MS and identify pathways (e.g., oxidation, hydrolysis) using kinetic modeling. Implement orthogonal stability-indicating assays (e.g., DSC for thermal behavior, Karl Fischer titration for moisture content). Stabilize formulations with antioxidants or lyophilization, validated by Arrhenius plot extrapolation .

Advanced: What statistical approaches differentiate noise from significant trends in high-throughput screening data for this compound derivatives?

Methodological Answer:
Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in large datasets. Use principal component analysis (PCA) to identify clusters of bioactive analogs. Validate hits with dose-response curves (IC₅₀/EC₅₀) and assess structure-activity relationships (SAR) through partial least squares (PLS) regression. Report effect sizes with 95% confidence intervals to contextualize biological relevance .

Table 1: Critical Parameters for Reproducibility in this compound Research

ParameterMeasurement MethodAcceptable VariabilityCitation
Enantiomeric ExcessChiral HPLC±1.5%
Melting PointDifferential Scanning Calorimetry±2°C
NMR Chemical Shifts500 MHz ¹H NMR±0.02 ppm

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